molecular formula C11H11N3O2 B2385514 N-[4-(acetylamino)phenyl]-2-cyanoacetamide CAS No. 745797-97-1

N-[4-(acetylamino)phenyl]-2-cyanoacetamide

Cat. No.: B2385514
CAS No.: 745797-97-1
M. Wt: 217.228
InChI Key: XVOYQSBFDOFTCT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-cyanoacetamide typically involves the reaction of 4-acetylaminobenzonitrile with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Biological Activity

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyanoacetamide functional group linked to an acetylamino-substituted phenyl ring. This unique structure enables it to participate in various chemical reactions and exhibit notable biological activities.

The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to the active sites of specific enzymes, thereby hindering their normal functions. This inhibition can lead to:

  • Anticancer Effects : By suppressing cancer cell growth through targeted enzyme inhibition.
  • Antimicrobial Activity : Inhibiting microbial growth by disrupting essential metabolic pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different strains:

PathogenActivity LevelMethod Used
Staphylococcus aureusModerate to HighDisc diffusion method
Escherichia coliModerateDisc diffusion method
Candida albicansModerateAgar diffusion method
Aspergillus flavusLow to ModerateAgar diffusion method

The compound's antimicrobial efficacy is influenced by its lipophilicity, which enhances its ability to penetrate cell membranes effectively .

Anticancer Potential

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, showing a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on newly synthesized derivatives of this compound revealed its effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that modifications on the phenyl ring significantly impacted antimicrobial potency .
  • Cancer Cell Line Study :
    Another research investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). Results demonstrated that treatment with this compound led to a decrease in cell viability by approximately 60% at higher concentrations (100 µM), suggesting potential as a chemotherapeutic agent .

Research Applications

This compound has diverse applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Research : In studies focusing on enzyme interactions and metabolic pathways.
  • Pharmaceutical Industry : Potential use in drug formulation targeting specific diseases.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYQSBFDOFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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